molecular formula C22H21FN4O3 B2961753 3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351653-74-1

3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B2961753
CAS RN: 1351653-74-1
M. Wt: 408.433
InChI Key: AHZLGUIYNIERHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, is a key component of this compound . Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the reaction of o-phenylenediamine with glyoxal can lead to the formation of a quinoxaline derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline moiety, a cyclohexyl group, and a 4-fluorophenyl group. The quinoxaline moiety is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions that “3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can undergo would depend on the reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Ingredient Development

Research has indicated that quinoline derivatives, including those similar to 3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate, have been synthesized for potential application in agrochemical research. The synthesis of these derivatives provides a platform for developing ingredients with strong potential in agrochemical applications, underscoring the relevance of quinoline and its derivatives in enhancing agricultural productivity and pest control (Aribi et al., 2018).

Synthetic Methodologies

Innovative synthetic methodologies for quinoxaline derivatives have been developed, highlighting the chemical versatility and potential for creating diverse compounds with significant applications. For example, metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones offers a facile protocol for preparing various quinoxaline-3-carbonyl compounds, demonstrating the adaptability of these compounds in synthetic chemistry (Xie et al., 2019).

Radioligand Development for PET Imaging

Quinoxaline-2-carboxamide derivatives have been labeled for potential use as radioligands in PET imaging, specifically for visualizing peripheral benzodiazepine receptors. This application showcases the potential of quinoxaline derivatives in medical imaging and diagnostics, providing tools for noninvasive assessment of receptor systems in vivo (Matarrese et al., 2001).

Molecular Structure and Fluorescence Studies

Studies on the solution and solid-state structure of quinoxaline derivatives have provided insights into their molecular configurations and fluorescence properties. These findings are crucial for applications in materials science, particularly in developing new materials with specific optical properties (Touzani et al., 2001).

Future Directions

Quinoxaline derivatives have become a subject of extensive research due to their emergence as an important chemical moiety . They demonstrate a wide range of physicochemical and biological activities . Therefore, there is tremendous effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This paves the way for future development in drug discovery .

properties

IUPAC Name

[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZLGUIYNIERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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